![molecular formula C18H12F3N7OS B2590843 N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 902041-91-2](/img/structure/B2590843.png)
N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
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Overview
Description
“N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes . The compound also contains a trifluoromethyl group and a tetrazole group, both of which are common in medicinal chemistry due to their bioactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms . The trifluoromethyl group would add electron-withdrawing character, and the tetrazole group is a five-membered ring containing four nitrogen atoms.Scientific Research Applications
Neuroprotection and Cerebral Ischemia
Quinoxaline derivatives, such as NBQX, have been identified as potent inhibitors of non-NMDA glutamate receptors, offering neuroprotective effects against cerebral ischemia. NBQX selectively inhibits the quisqualate subtype of the glutamate receptor, demonstrating protective abilities even when administered hours after an ischemic challenge, highlighting its potential in treating ischemic brain injuries (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Agents
Quinoxaline-based compounds have shown significant antimicrobial and antiprotozoal activities. A study on quinoxaline-oxadiazole hybrids revealed their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting these compounds as potential treatments for infectious diseases (Patel et al., 2017).
Anticancer Activity
Quinoxaline derivatives have been investigated for their efficacy in inhibiting cancer cell viability and proliferation. A series of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides showed significant inhibitory action on HCT-116 and MCF-7 cancer cell lines, with certain compounds exhibiting high inhibitory potency. These findings underscore the potential of quinoxaline compounds in cancer therapy, particularly through the mechanism of inhibiting human thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells (El Rayes et al., 2022).
Antimalarial and COVID-19 Research
Sulfonamide derivatives of quinoxaline have been studied for their antimalarial properties and potential applicability against COVID-19. Theoretical investigations and molecular docking studies have shown that these compounds exhibit strong antimalarial activity and could potentially interact with COVID-19 related proteins, suggesting a versatile therapeutic potential against infectious diseases (Fahim & Ismael, 2021).
Future Directions
properties
IUPAC Name |
N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N7OS/c19-18(20,21)12-3-1-2-4-15(12)28-17(25-26-27-28)30-10-16(29)24-11-5-6-13-14(9-11)23-8-7-22-13/h1-9H,10H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPGBPMBIDDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
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